molecular formula C12H23FN2O2 B1435902 tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate CAS No. 1374654-53-1

tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate

Cat. No. B1435902
CAS RN: 1374654-53-1
M. Wt: 246.32 g/mol
InChI Key: IUTGHIYWGZQESN-UHFFFAOYSA-N
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Description

“tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate” is a chemical compound. It is used in the preparation of pharmacologically active compounds and serves as intermediates of medicine .


Molecular Structure Analysis

The molecular formula of a similar compound, tert-butyl (4-aminobenzyl)carbamate, is C12H18N2O2 . The exact molecular structure of “this compound” might be different due to the presence of a fluorocyclohexyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-butyl (4-aminobenzyl)carbamate, include a density of 1.095±0.06 g/cm3, melting point of 75-78°C, boiling point of 382.3±25.0 °C, and a flash point of 185°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

tert-Butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate serves as a crucial intermediate in the synthesis of a range of biologically active compounds. For instance, it has been utilized in the development of new synthetic methodologies for compounds like omisertinib (AZD9291), highlighting its importance in the pharmaceutical industry (Zhao et al., 2017). These synthetic routes offer efficient and high-yield approaches to complex molecules, demonstrating the compound's role in facilitating the production of therapeutics.

Structural and Crystallographic Studies

The compound has also been a subject of structural and crystallographic studies, providing valuable information about the stereochemistry of related molecules. For example, its use as an intermediate in the enantioselective synthesis of carbocyclic analogues of nucleotides showcases its utility in detailed structural analysis, contributing to our understanding of molecular configurations and their implications for biological activity (Ober et al., 2004).

Novel Synthetic Applications

Moreover, the compound finds applications in novel synthetic routes, such as in the stereoselective synthesis of key intermediates for the production of factor Xa inhibitors. This demonstrates its role in the development of new therapeutic agents, where control over stereochemistry is crucial for the desired biological activity (Wang et al., 2017). Additionally, its involvement in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid further underscores its utility across different sectors of chemical research, from medicine to agriculture (Brackmann et al., 2005).

Advanced Chemical Transformations

Furthermore, this compound is instrumental in advanced chemical transformations, such as in the development of Boc-protected amines via a one-pot Curtius rearrangement. This highlights its role in facilitating complex chemical syntheses that are fundamental to the development of new materials and drugs, showcasing its broad applicability in modern synthetic chemistry (Lebel & Leogane, 2005).

properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-9-4-6-12(13,8-14)7-5-9/h9H,4-8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTGHIYWGZQESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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